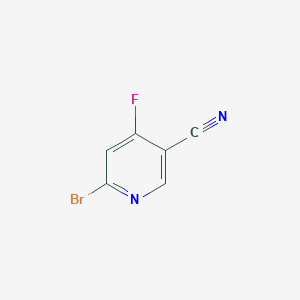![molecular formula C13H13NO B11902505 2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one CAS No. 87700-47-8](/img/structure/B11902505.png)
2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique tetracyclic structure, which includes a cyclobutane ring fused to a quinoline moiety. The presence of two methyl groups at positions 2 and 4 further distinguishes this compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one typically involves the photocycloaddition of 4-alkoxy-2-quinolone systems with olefins. For instance, irradiation of 4-allyloxy-2-quinolone can yield the tetracyclic adduct, which upon base treatment, produces the desired compound . The reaction conditions often require specific wavelengths of light and controlled temperatures to ensure the formation of the correct adducts.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the photocycloaddition process, ensuring consistent light exposure, and maintaining the required reaction conditions to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
2,4-Dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its chemical properties may be useful in developing new materials or catalysts.
Mécanisme D'action
The mechanism by which 2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolin-2(1H)-ones: These compounds share a similar quinoline core but lack the cyclobutane ring.
Cyclobuta[c]quinolin-3-ones: These compounds have a similar tetracyclic structure but may differ in the substitution pattern.
Uniqueness
The uniqueness of 2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one lies in its specific substitution pattern and the presence of the cyclobutane ring
Propriétés
Numéro CAS |
87700-47-8 |
|---|---|
Formule moléculaire |
C13H13NO |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3-one |
InChI |
InChI=1S/C13H13NO/c1-8-7-10-9-5-3-4-6-11(9)14(2)13(15)12(8)10/h3-6,8H,7H2,1-2H3 |
Clé InChI |
VCRWJZWLPVSEPY-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C1C(=O)N(C3=CC=CC=C23)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11902424.png)
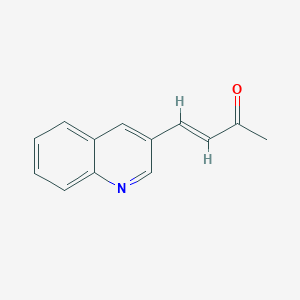

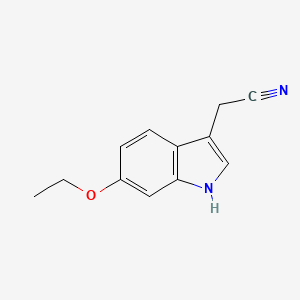
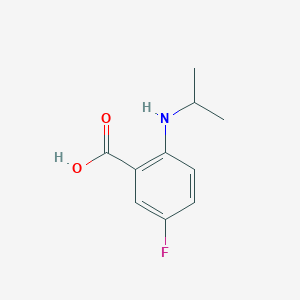
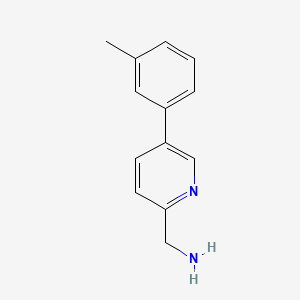
![1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B11902457.png)

![3,5,9,11-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene](/img/structure/B11902472.png)

![7-Isobutyl-2,7-diazaspiro[4.5]decane](/img/structure/B11902481.png)

![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)
